molecular formula C9H5F3S B1448606 (4-Ethynylphenyl)(trifluoromethyl)sulfane CAS No. 1565297-11-1

(4-Ethynylphenyl)(trifluoromethyl)sulfane

Cat. No. B1448606
CAS RN: 1565297-11-1
M. Wt: 202.2 g/mol
InChI Key: DYIFECXLDJOYHA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of (4-Ethynylphenyl)(trifluoromethyl)sulfane involves the introduction of the ethynyl and trifluoromethyl moieties onto a phenyl ring. While specific synthetic routes may vary, one common approach is the reaction of a phenylthiolate anion with a trifluoromethyl phenyl sulfone under visible light irradiation. This process utilizes electron donor–acceptor (EDA) complexes and intramolecular single electron transfer (SET) reactions to achieve S-trifluoromethylation of thiophenols .


Chemical Reactions Analysis

  • S-Perfluoroethylation and S-Perfluoro-iso-propylation : Similar reactions can be achieved using corresponding perfluoroalkyl phenyl sulfones .

Scientific Research Applications

Self-Immolative Reduction of Trifluoromethyl Sulfoxides

(Macé et al., 2010) explored the reduction of trifluoromethyl sulfoxides to sulfanes, revealing potential in chemical synthesis applications.

Tetrahydrothiophenes Synthesis

(Markitanov et al., 2019) synthesized new 4-(trifluoromethyl)tetrahydrothiophenes with broad functional group tolerance, indicating use in diverse organic synthesis.

Sulfurane Formation

(Sato et al., 2001) found that treating thiophene S-oxide with trifluoroacetic anhydride forms sulfurane, relevant for organic reactions.

Organometallic Networks

(Li & Zhang, 2015) used a star-like tris(4-ethynylphenyl)amine to construct 3D organometallic networks, which may be useful in materials science.

Trifluoromethyl Thiolsulphonate Synthesis

(Li et al., 2017) described a novel synthesis of various trifluoromethyl thiolsulphonates, highlighting a route for new chemical compounds.

Benzofurans and Benzothiophenes Synthesis

(Sheng et al., 2014) reported a route to synthesize benzofurans and benzothiophenes, indicating potential in pharmaceutical and agrochemical research.

Dioxetanes Synthesis

(Watanabe et al., 2010) synthesized sulfanyl-, sulfinyl-, and sulfonyl-substituted bicyclic dioxetanes, which could be significant in chemical research.

Sulfanilamides Synthesis

(Congiu et al., 2014) prepared sulfonamides incorporating the sulfanilamide scaffold, showing potential in medicinal chemistry.

Optical Waveguide Devices

(Kim et al., 2001) synthesized fluorinated poly(arylene ether sulfide)s for use in polymeric optical waveguide devices, indicating applications in material science and engineering.

SF4-Alkynylation

(Iwaki et al., 2022) developed (ethynyl-trans-tetrafluoro-λ6-sulfanyl)pyridines for SF4-alkynylation to carbonyl compounds, showcasing its use in synthetic organic chemistry.

Isoxazolidines Synthesis

(Riesco-Domínguez et al., 2018) used trifluoromethyl vinyl sulfide for synthesizing (trifluoromethyl)sulfanyl isoxazolidines, relevant for pharmaceutical and agrochemical products.

Polymer Electrolytes

(Lee et al., 2010) synthesized ethynyl-terminated sulfonated-fluorinated poly(arylene ether)s, indicating use in advanced polymer electrolytes.

Fuel-Cell Applications

(Bae et al., 2009) created sulfonated poly(arylene ether sulfone)s block copolymers for potential use in fuel-cell applications.

Dual Solvent-Catalysts

(Cole et al., 2002) discussed Brønsted acidic ionic liquids as dual solvent-catalysts, potentially useful in various organic reactions.

Isochroman-3-imines Synthesis

(Ren et al., 2017) described a novel preparation of 4-diazoisochroman-3-imines, which could have implications in organic chemistry.

Trifluoromethylcarbene Source

(Duan et al., 2016) found a convenient source for trifluoromethylcarbene, relevant for organic syntheses.

properties

IUPAC Name

1-ethynyl-4-(trifluoromethylsulfanyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5F3S/c1-2-7-3-5-8(6-4-7)13-9(10,11)12/h1,3-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYIFECXLDJOYHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CC=C(C=C1)SC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5F3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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